3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core substituted with a 2,3-difluorophenyl group. This compound is part of a class of molecules known for their strained ring systems, which impart unique chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is of particular interest in medicinal chemistry due to its ability to act as a bioisostere for phenyl rings, potentially improving the pharmacokinetic properties of drug candidates .
Preparation Methods
The synthesis of 3-(2,3-Difluorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.
Chemical Reactions Analysis
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include strong nucleophiles such as t-BuLi and aryl Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can introduce different functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a bioisostere to replace phenyl rings in drug candidates, potentially improving their solubility, potency, and metabolic stability . In materials science, bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and linker units in supramolecular assemblies . Additionally, these compounds have applications in the development of liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways in biological systems. The bicyclo[1.1.1]pentane core imparts unique three-dimensional character and saturation to the compound, which can enhance its binding affinity to specific targets . The difluorophenyl group may also contribute to the compound’s overall pharmacological profile by influencing its electronic and steric properties .
Comparison with Similar Compounds
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine can be compared to other similar compounds, such as 3-(2-chlorophenyl)bicyclo[1.1.1]pentan-1-amine and 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-amine . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can lead to variations in their chemical and physical properties. The unique combination of the bicyclo[1.1.1]pentane core and the 2,3-difluorophenyl group in this compound makes it particularly interesting for drug discovery and materials science applications .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-8-3-1-2-7(9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKVSMHAICXZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.